
1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide” is a chemical compound . It’s used as a reactant for synthesis of polymer-anchored oxovanadium (IV) complex and α1-Adrenoceptor agonists .
Synthesis Analysis
Imidazole synthesis involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol forms an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .
Molecular Structure Analysis
The molecular structure of “1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide” is represented by the linear formula C4H10BrN3 . The InChI code for this compound is 1S/C4H9N3.BrH/c1-7-3-2-6-4(7)5;/h2-3H2,1H3,(H2,5,6);1H .
Chemical Reactions Analysis
This compound is a reactant for oxidative aromatization reactions of imidazolines . It’s also used in the synthesis of 1,2,4-trisubstituted 1H-imidazoles .
Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 180.05 .
Wissenschaftliche Forschungsanwendungen
CO2 Capture
1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is related to compounds that have been explored for applications in CO2 capture. Specifically, the design of ionic liquids incorporating cations with appended amine groups, such as 1-butyl imidazole reacted with 3-bromopropylamine hydrobromide, has shown efficiency in sequestering CO2 as a carbamate salt. These ionic liquids can be recycled, are nonvolatile, and function without water, making them comparable to commercial amine sequestering agents in efficiency (Bates et al., 2002).
Synthesis and Transformations
The synthesis and transformations of 1H-imidazole derivatives have been studied extensively, indicating their utility in creating optically active compounds. For example, new optically active 1H-imidazole 3-oxides with substituted acetate groups have been prepared, which can undergo transformations into 2,3-dihydro-1H-imidazole-2-thione derivatives or optically active 2,3-bis(imidazolyl)propanoates. These compounds have potential applications in medicinal chemistry and as intermediates in organic synthesis (Jasiński et al., 2008).
Enantiopure Imidazolines
A novel procedure for preparing enantiopure 1,4-disubstituted 2-imidazolines from beta-amino alcohols has been reported. This method involves converting amino alcohols into N-hydroxyethylamides, then into N-chloroethylimidoyl chlorides, and finally into imidazolines. This efficient, modular approach allows for the synthesis of a wide variety of enantiopure imidazolines, which are valuable in the development of pharmaceuticals and agrochemicals (Boland et al., 2002).
Diazotransfer Reagents
Imidazole-1-sulfonyl azide hydrochloride has been designed as a new, efficient, and shelf-stable diazotransfer reagent. This reagent is capable of converting primary amines into azides and activated methylene substrates into diazo compounds under mild conditions. Its easy preparation from inexpensive materials, shelf stability, and crystalline nature make it valuable for various applications in organic synthesis, including drug discovery and material science (Goddard-Borger & Stick, 2007).
Corrosion Inhibition
The electrochemical behavior of imidazoline derivatives has been evaluated as corrosion inhibitors for carbon steel in acid media. Studies suggest that these compounds, due to their active sites and interaction with metal surfaces, offer efficient protection against corrosion, making them suitable for applications in industrial processes, especially in the oil and gas industry (Cruz et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-4,5-dihydroimidazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.BrH/c1-7-3-2-6-4(7)5;/h2-3H2,1H3,(H2,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWCDQADKQTWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34122-57-1 |
Source


|
| Record name | 2-AMINO-1-METHYL-2-IMIDAZOLINE HYDROBROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

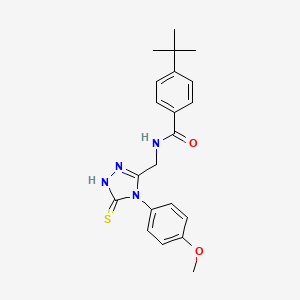
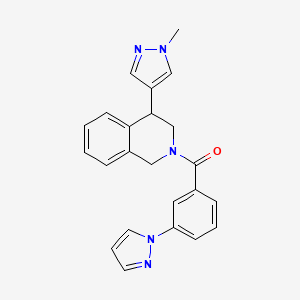
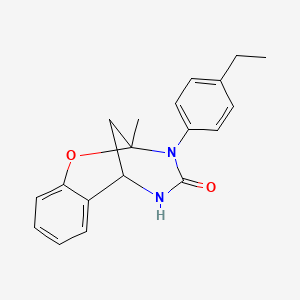
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686094.png)
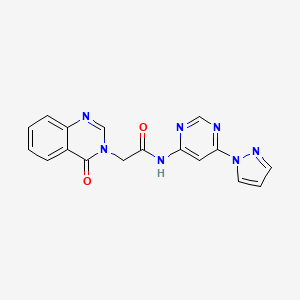

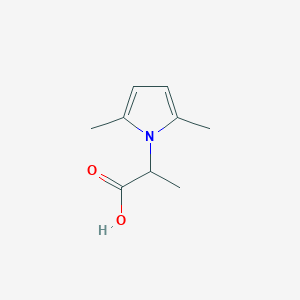
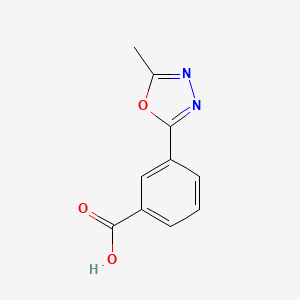

![2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686102.png)

![7-Fluoro-3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2686104.png)

